molecular formula C75H52O48 B12655279 Schimawalin B CAS No. 138614-71-8

Schimawalin B

Cat. No.: B12655279
CAS No.: 138614-71-8
M. Wt: 1721.2 g/mol
InChI Key: DLUUWUXPYGQUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Schimawalin B (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by a boronic acid functional group attached to a substituted aromatic ring, featuring bromine and chlorine substituents. Key physicochemical properties include:

  • Log Po/w (XLOGP3): 2.15
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions .

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in tetrahydrofuran (THF)/water at 75°C for 1.3 hours . Its structural uniqueness lies in the combination of halogen atoms (Br, Cl) and the boronic acid moiety, which may confer reactivity in Suzuki-Miyaura coupling reactions or medicinal applications.

Properties

CAS No.

138614-71-8

Molecular Formula

C75H52O48

Molecular Weight

1721.2 g/mol

IUPAC Name

[3,4,21,22,23-pentahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-5-[2,3,4-trihydroxy-6-[4,5,6-trihydroxy-1-oxo-3-(3,4,5-trihydroxybenzoyl)oxyhexan-2-yl]oxycarbonylphenoxy]-9,14,16-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxy-2-[(7,13,14-trihydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaen-6-yl)oxy]benzoate

InChI

InChI=1S/C75H52O48/c76-13-35(88)51(97)60(116-66(104)16-1-25(78)44(90)26(79)2-16)39(14-77)115-72(110)23-9-32(85)48(94)56(102)58(23)113-37-11-21-41(55(101)52(37)98)40-19(7-31(84)47(93)54(40)100)36(89)15-112-74-64(121-70(21)108)63(119-67(105)17-3-27(80)45(91)28(81)4-17)65(120-68(106)18-5-29(82)46(92)30(83)6-18)75(123-74)122-73(111)24-10-33(86)49(95)57(103)59(24)114-38-12-22-43-42-20(69(107)118-62(43)53(38)99)8-34(87)50(96)61(42)117-71(22)109/h1-12,14,35,39,51,60,63-65,74-76,78-88,90-103H,13,15H2

InChI Key

DLUUWUXPYGQUJI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)OC4C(C(C(OC4O1)OC(=O)C5=CC(=C(C(=C5OC6=C(C7=C8C(=C6)C(=O)OC9=C8C(=CC(=C9O)O)C(=O)O7)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC1=C(C(=C(C=C1C(=O)OC(C=O)C(C(C(CO)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Schimawalin B is typically isolated from natural sources rather than synthesized in a laboratory setting. The extraction process involves homogenizing the dried leaves or flowers of Schima wallichii in aqueous acetone, followed by filtration and extraction with n-butanol-methanol (9:1). The butanol-soluble portion is then subjected to repeated column chromatography to isolate this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the difficulty in synthesizing it chemically. The primary method of obtaining this compound remains extraction from natural sources.

Chemical Reactions Analysis

Types of Reactions: Schimawalin B, being a tannin, can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized products.

    Hydrolysis: this compound can be hydrolyzed to yield simpler phenolic compounds.

    Complexation: It can form complexes with proteins and metal ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

    Complexation: Metal salts like ferric chloride can be used for complexation reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Hydrolysis: Simpler phenolic acids and sugars.

    Complexation: Tannin-metal complexes.

Scientific Research Applications

Mechanism of Action

The mechanism by which Schimawalin B exerts its effects, particularly its anti-HIV activity, involves the inhibition of viral replication. It is believed to interfere with the viral enzymes and proteins necessary for the virus to replicate and infect host cells . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form complexes with proteins is a key factor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Schimawalin B belongs to a class of halogenated arylboronic acids. Below is a comparative analysis with three structurally analogous compounds (similarity scores: 0.71–0.87) :

Property This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ C₆H₄BBrClO₂ C₆H₃BBrCl₂O₂
Molecular Weight 235.27 g/mol 219.26 g/mol 253.26 g/mol
Log Po/w (XLOGP3) 2.15 1.98 2.84
Solubility 0.24 mg/mL 0.31 mg/mL 0.12 mg/mL
BBB Permeability Yes No Yes
Synthetic Accessibility 2.07 (moderate) 1.95 (moderate) 2.30 (challenging)

Key Findings:

Halogen Substitution Patterns:

  • This compound and its analogs differ in halogen positioning. The additional chlorine in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular weight and lipophilicity (LogP = 2.84), reducing aqueous solubility (0.12 mg/mL) .
  • (3-Bromo-5-chlorophenyl)boronic acid lacks BBB permeability, unlike this compound, suggesting that substituent positions critically influence CNS penetration.

Synthetic Complexity:

  • This compound’s synthesis requires precise control of cross-coupling conditions due to steric hindrance from halogens. In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid’s synthesis is more challenging (accessibility score = 2.30) due to multiple halogenations .

Pharmacological Potential: this compound’s BBB permeability and moderate bioavailability make it a candidate for CNS-targeted drug development. Its analogs with higher LogP may be better suited for lipid-rich environments (e.g., membrane-bound enzyme inhibition).

Functional Comparison with Non-Boronic Acid Analogs

While boronic acids are often compared within their class, this compound’s functional similarity to 2-aminobenzamides () and inorganic halogenated compounds () is notable:

Aspect This compound 2-Aminobenzamides Inorganic Halogenides (e.g., AgBrCl)
Primary Use Suzuki coupling; potential CNS drugs Enzyme inhibition (e.g., PARP inhibitors) Photocatalysis; semiconductors
Reactivity Electrophilic boron center Hydrogen-bond donors/acceptors Ionic lattice interactions
Thermal Stability Moderate (decomposes >150°C) High (stable up to 300°C) Very high (>500°C)

Research Implications:

  • This compound’s boronic acid group enables covalent binding to biological targets (e.g., proteases), unlike ionic inorganic halogenides .
  • Compared to 2-aminobenzamides, this compound may exhibit broader reactivity in synthetic chemistry but lower specificity in enzyme inhibition .

Analytical Challenges in Comparative Studies

Chemical analyses of this compound and analogs face hurdles such as:

  • Extraction Difficulties: Halogens and boronic acids may react during extraction, altering composition .
  • Spectral Overlaps: ¹³C-NMR and IR spectra of halogenated boronic acids often overlap, necessitating advanced techniques like 2D-NMR for differentiation .
  • Batch Variability: Minor synthetic deviations can significantly impact purity and bioactivity, requiring rigorous QC protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.